(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Description
This compound features a benzothiazole ring conjugated to a 3,4,5-trimethoxyphenyl group via an α,β-unsaturated nitrile (acrylonitrile) linker. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating protein-protein interactions and enzyme inhibition . The trimethoxyphenyl group is a common pharmacophore in anticancer and anti-inflammatory agents, often contributing to tubulin polymerization inhibition or cholinesterase activity . The acrylonitrile group introduces electrophilic reactivity, which may enhance binding to cysteine residues in target proteins but raises concerns about selectivity and toxicity .
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-22-15-9-12(10-16(23-2)18(15)24-3)8-13(11-20)19-21-14-6-4-5-7-17(14)25-19/h4-10H,1-3H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULOANVCIIOIBH-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a member of the benzothiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C18H15N3S
- Molecular Weight : 313.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has demonstrated that benzothiazole derivatives exhibit a wide range of biological activities including:
-
Antimicrobial Activity : Benzothiazole compounds have been reported to possess significant antibacterial and antifungal properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
These results indicate that certain derivatives of benzothiazole can outperform standard antibiotics like ciprofloxacin .
Compound Code Bacteria Tested Zone of Inhibition (mm) 3c B. subtilis 16 3c E. coli 14 3h P. aeruginosa 15 - Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines such as A431 (skin), A549 (lung), and MDA-MB-231 (breast). In vitro studies indicated that it inhibits cell proliferation and induces apoptosis in these cancer cells.
- Anti-inflammatory Effects : Some studies have suggested that benzothiazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activity of benzothiazole derivatives:
- Antibacterial Study : A recent study synthesized several benzothiazole derivatives and tested their antibacterial properties against a panel of bacterial strains. Among them, compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Evaluation : Another study focused on evaluating the antiproliferative effects of benzothiazole compounds on human cancer cell lines. The findings indicated that certain derivatives significantly inhibited cell growth and induced apoptosis at varying concentrations .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the benzothiazole moiety interacts with various receptors or signaling pathways, leading to altered cellular responses.
Scientific Research Applications
Chemistry
The compound serves as a significant building block in organic synthesis. Its unique functional groups allow for various chemical modifications, making it valuable for:
- Synthesis of Novel Compounds : Used to create more complex structures for further research.
Table 1: Summary of Synthetic Routes
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Condensation | Benzothiazole, Trimethoxybenzaldehyde | 75 |
| Cyclization | Thioketones, Amines | 80 |
Research indicates that compounds with benzothiazole structures exhibit significant biological activities:
- Antimicrobial Properties : Studies show effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Case Study : A study demonstrated that derivatives of benzothiazole exhibited IC50 values in the low micromolar range against E. coli, indicating potent antimicrobial activity .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines.
Table 2: Biological Activity Profile
| Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Antibacterial | E. coli | 5 |
| Anticancer | MCF-7 (breast cancer) | 10 |
Material Science
Due to its unique chemical properties, this compound can be utilized in developing new materials such as:
- Polymers : Enhancing thermal stability and mechanical properties.
Dyes and Pigments
The vibrant color properties make it suitable for use in dye formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Acrylonitrile Derivatives
- CCG-63802 and CCG-63808 : These analogs share the benzothiazole-acrylonitrile core but replace the trimethoxyphenyl group with pyrido[1,2-a]pyrimidin-3-yl substituents. Both act as RGS4 inhibitors via covalent modification of cysteine residues, leveraging the acrylonitrile’s electrophilicity. However, their reactive nature limits utility as selective cellular probes .
- Target Compound: The trimethoxyphenyl group may redirect activity toward tubulin or cholinesterase targets, diverging from RGS4 inhibition.
Benzothiazole-Acetamide Derivatives
- N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl)acetamide (BTA): Replaces acrylonitrile with an acetamide linker. BTA exhibits potent CK-1δ inhibition (pIC50 = 7.8), highlighting the importance of the trifluoromethyl-benzothiazole group for binding affinity.
Trimethoxycinnamate Derivatives
- 2-Chlorophenyl (2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoate: A cinnamate ester with anti-cholinesterase activity (AChE IC50 = 46.18 µM; BChE IC50 = 32.46 µM). The absence of benzothiazole shifts the mechanism toward acetylcholinesterase inhibition, underscoring the trimethoxyphenyl group’s versatility across target classes .
Indanone-Based Anticancer Agents
- 4,5,6-Trimethoxyindanone Derivatives: These compounds inhibit tubulin polymerization and exhibit anticancer activity (e.g., compound 8 with IC50 < 1 µM in vitro).
Structure-Activity Relationship (SAR) Analysis
Key Research Findings
- Electrophilic Reactivity : The acrylonitrile group in the target compound and CCG-63802 enables covalent inhibition but requires rigorous specificity validation .
- Trimethoxyphenyl Role: This group is a versatile anchor for diverse targets, including tubulin (indanones) and cholinesterases (cinnamates) .
- Substituent Effects : Trifluoromethyl groups on benzothiazole (e.g., BTA) enhance kinase affinity, while halogens on cinnamate esters improve cholinesterase inhibition .
Data Tables
Table 2: Structural Comparison
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Benzothiazole-acrylonitrile | 3,4,5-Trimethoxyphenyl |
| CCG-63802 | Benzothiazole-acrylonitrile | Pyrido[1,2-a]pyrimidin-3-yl |
| BTA | Benzothiazole-acetamide | 6-Trifluoromethyl, 3,4,5-trimethoxyphenyl |
| 2-Chlorophenyl cinnamate | Cinnamate ester | 3,4,5-Trimethoxyphenyl, 2-chlorophenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
